molecular formula C18H18N2O6 B6412538 3-(3-Boc-aminophenyl)-5-nitrobenzoic acid CAS No. 1261940-66-2

3-(3-Boc-aminophenyl)-5-nitrobenzoic acid

Cat. No.: B6412538
CAS No.: 1261940-66-2
M. Wt: 358.3 g/mol
InChI Key: ZQEKNYHQRBWNTF-UHFFFAOYSA-N
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Description

3-(3-Boc-aminophenyl)-5-nitrobenzoic acid: is a chemical compound that features a benzoic acid core substituted with a nitro group and a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Boc-aminophenyl)-5-nitrobenzoic acid typically involves multiple steps:

    Amination: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Boc Protection: The amino group is then protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-(3-aminophenyl)-5-nitrobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Potential use in the development of biochemical probes and sensors.

Medicine:

  • Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
  • May serve as a precursor for drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Boc-aminophenyl)-5-nitrobenzoic acid largely depends on its functional groups:

    Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

    Boc-Protected Amino Group: Provides stability during synthetic transformations and can be selectively deprotected to reveal the free amine, which can then interact with various molecular targets.

Comparison with Similar Compounds

    3-(Boc-aminophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a nitro group.

    4-(Boc-aminophenyl)boronic acid: Similar Boc-protected amino group but different positioning on the aromatic ring.

    3-(Boc-amino)-4-methylphenylboronic acid: Contains a methyl group in addition to the Boc-protected amino group.

Uniqueness:

  • The presence of both a nitro group and a Boc-protected amino group makes 3-(3-Boc-aminophenyl)-5-nitrobenzoic acid unique in its reactivity and potential applications.
  • The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-14-6-4-5-11(8-14)12-7-13(16(21)22)10-15(9-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEKNYHQRBWNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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